Cyclohexylzinc bromide
Overview
Description
Cyclohexylzinc bromide is an organozinc reagent, widely recognized for its utility in organic synthesis. It is a colorless to yellowish liquid that is soluble in organic solvents. This compound is primarily used in cross-coupling reactions, such as the Negishi coupling, which involves the formation of carbon-carbon bonds between organic halides and organozinc compounds .
Mechanism of Action
Target of Action
Cyclohexylzinc bromide is an organozinc reagent . It is generally used in Negishi coupling , a powerful method for forming carbon-carbon bonds. The primary targets of this compound are alkylzinc halides and aryl/heteroaryl halides .
Mode of Action
This compound interacts with its targets, alkylzinc halides and aryl/heteroaryl halides, in a process known as Negishi coupling . This reaction is facilitated by catalysts such as Pd-PEPPSI-IPent . The result is the formation of carbon-carbon bonds, which are crucial in organic synthesis .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Negishi coupling pathway . This pathway involves the cross-coupling of alkylzinc halides with aryl/heteroaryl halides . The downstream effects include the synthesis of various organic compounds through the formation of carbon-carbon bonds .
Result of Action
The molecular effect of this compound’s action is the formation of carbon-carbon bonds . This is a crucial process in organic synthesis, enabling the creation of complex organic compounds from simpler precursors . On a cellular level, the effects of this compound would largely depend on the specific context of its use, particularly the other compounds present in the reaction .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of certain catalysts can enhance its reactivity . Additionally, the reaction conditions, such as temperature and solvent, can also impact the efficacy and stability of this compound . It is typically stored at temperatures between 2-8°C .
Biochemical Analysis
Biochemical Properties
Cyclohexylzinc bromide plays a significant role in biochemical reactions, particularly in the cross-coupling of alkylzinc halides with aryl/heteroaryl halides . The nature of these interactions involves the transfer of the cyclohexyl group from the zinc atom to the carbon atom of the aryl or heteroaryl halide .
Molecular Mechanism
This compound’s mechanism of action involves its reaction with the SO2 surrogate, 1,4-diazabicyclo[2.2.2]octane bis (sulfur dioxide) adduct (DABSO), to afford zinc sulfinate salts which can be alkylated to synthesize various useful sulfones .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound is typically stored at temperatures between 2-8°C to maintain its stability
Metabolic Pathways
Preparation Methods
Cyclohexylzinc bromide can be synthesized through various methods. One common synthetic route involves the reaction of cyclohexyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference .
Reaction Conditions:
Reagents: Cyclohexyl bromide, zinc
Solvent: Tetrahydrofuran
Atmosphere: Inert (e.g., argon or nitrogen)
Temperature: Room temperature to slightly elevated temperatures
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and controlled environments to ensure consistency and quality of the product .
Chemical Reactions Analysis
Cyclohexylzinc bromide participates in various types of chemical reactions, including:
Negishi Coupling: This reaction involves the cross-coupling of this compound with aryl or heteroaryl halides in the presence of a palladium catalyst.
Substitution Reactions: this compound can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of new carbon-carbon bonds.
Oxidation and Reduction: While this compound is not typically involved in direct oxidation or reduction reactions, it can be used in sequences where such transformations are required.
Common Reagents and Conditions:
Catalysts: Palladium-based catalysts (e.g., Pd-PEPPSI-IPent)
Solvents: Tetrahydrofuran, diethyl ether
Temperature: Room temperature to reflux conditions
Scientific Research Applications
Cyclohexylzinc bromide has a wide range of applications in scientific research:
Chemistry: It is extensively used in organic synthesis for the formation of carbon-carbon bonds.
Biology and Medicine: While its direct applications in biology and medicine are limited, this compound is used in the synthesis of bioactive compounds and pharmaceuticals.
Comparison with Similar Compounds
Cyclohexylzinc bromide can be compared with other organozinc reagents such as:
- Phenylzinc bromide
- Benzylzinc bromide
- Cyclopropylzinc bromide
- Cyclobutylzinc bromide
Uniqueness: this compound is unique due to its specific reactivity profile and the stability of the cyclohexyl group. This makes it particularly useful in the synthesis of cyclic compounds and in reactions where steric hindrance plays a significant role .
Properties
IUPAC Name |
bromozinc(1+);cyclohexane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11.BrH.Zn/c1-2-4-6-5-3-1;;/h1H,2-6H2;1H;/q-1;;+2/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVURAUIMVICLOH-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC[CH-]CC1.[Zn+]Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrZn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7565-57-3 | |
Record name | Cyclohexylzinc bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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